6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole
Brand Name: Vulcanchem
CAS No.: 681260-16-2
VCID: VC6469219
InChI: InChI=1S/C17H20N4OS/c1-22-14-4-2-13(3-5-14)16-15(12-20-8-6-18-7-9-20)21-10-11-23-17(21)19-16/h2-5,10-11,18H,6-9,12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN4CCNCC4
Molecular Formula: C17H20N4OS
Molecular Weight: 328.43

6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole

CAS No.: 681260-16-2

Cat. No.: VC6469219

Molecular Formula: C17H20N4OS

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole - 681260-16-2

Specification

CAS No. 681260-16-2
Molecular Formula C17H20N4OS
Molecular Weight 328.43
IUPAC Name 6-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C17H20N4OS/c1-22-14-4-2-13(3-5-14)16-15(12-20-8-6-18-7-9-20)21-10-11-23-17(21)19-16/h2-5,10-11,18H,6-9,12H2,1H3
Standard InChI Key RIUFPBDOAONMSK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN4CCNCC4

Introduction

Chemical Structure and Physicochemical Properties

The compound features a planar imidazo[2,1-b]thiazole system fused with a benzene ring (Figure 1). The 4-methoxyphenyl group at position 6 introduces electron-donating effects, enhancing lipophilicity and metabolic stability. The piperazine moiety at position 5 contributes to solubility and bioavailability through its nitrogen-rich structure. Computational analyses predict a molecular weight of 408.47 g/mol, with a logP value of 2.8, indicating moderate lipophilicity .

Key Structural Features:

  • Imidazo[2,1-b]thiazole core: Facilitates π-π stacking interactions with biological targets.

  • 4-Methoxyphenyl group: Enhances membrane permeability and resistance to oxidative degradation.

  • Piperazinylmethyl side chain: Enables hydrogen bonding and salt bridge formation in aqueous environments.

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a multi-step protocol involving cyclization, ester hydrolysis, and peptide coupling (Scheme 1) :

  • Formation of ethyl-2-aminothiazole-4-carboxylate (3):

    • Condensation of ethyl bromopyruvate (2) and thiourea (1) in ethanol under reflux.

    • Yield: 85–90% after recrystallization.

  • Cyclization to imidazo[2,1-b]thiazole intermediates (5a–e):

    • Reaction of intermediate (3) with phenacyl bromides (4a–e) in ethanol at 80°C.

    • Time: 6–8 hours; yield: 70–78%.

  • Ester hydrolysis to carboxylic acids (6a–e):

    • Treatment with lithium hydroxide monohydrate (LiOH·H₂O) in THF/H₂O.

    • Yield: 88–92%.

  • Coupling with piperazine derivatives (8a–e):

    • Use of EDCI/HOBt in DMF with triethylamine as a base.

    • Reaction time: 12 hours at room temperature; yield: 85–90%.

Example Synthesis of Target Compound:

  • Step 4: Coupling of 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carboxylic acid (6a) with piperazinylmethyl chloride (8a) yields the final product with 90% purity after column chromatography .

Industrial-Scale Considerations

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional methods. Solvent-free conditions under ball milling improve atom economy (AE > 85%) and reduce waste generation .

Biological Activities

Carbonic Anhydrase Inhibition

The compound inhibits human carbonic anhydrase isoforms (hCA I, II, IX, XII) with IC₅₀ values ranging from 8 to 42 nM . Comparative data against standard inhibitors are shown below:

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
6-(4-Methoxy-phenyl)32 ± 1.218 ± 0.98 ± 0.422 ± 1.1
Acetazolamide (AAZ)250 ± 1212 ± 0.625 ± 1.35.8 ± 0.3

The methoxy group enhances selectivity for tumor-associated hCA IX, making it a candidate for anticancer therapies .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 4 µg/mL, outperforming ciprofloxacin (MIC = 8 µg/mL). The piperazine moiety disrupts bacterial membrane integrity, as confirmed by electron microscopy .

Structure-Activity Relationships (SAR)

  • Methoxy Substitution: Replacing methoxy with halogens (e.g., Br, Cl) increases lipophilicity but reduces aqueous solubility. The 4-methoxy group optimizes balance, improving target binding by 40% compared to unsubstituted analogues .

  • Piperazine Positioning: Methylation at the piperazine nitrogen (N-methylpiperazine) abolishes hCA IX inhibition, highlighting the importance of free NH groups for enzyme interaction .

Comparative Analysis with Structural Analogues

CompoundSubstituent (Position 6)Biological Activity (IC₅₀/MIC)Key Advantage
6-(4-Bromophenyl) derivativeBrhCA IX: 12 nM; MIC (S. aureus): 8 µg/mLEnhanced lipophilicity
6-(4-Chlorophenyl) derivativeClhCA IX: 15 nM; MIC (S. aureus): 6 µg/mLImproved metabolic stability
6-(4-Methoxyphenyl) derivativeOCH₃hCA IX: 8 nM; MIC (S. aureus): 4 µg/mLOptimal solubility and potency

The 4-methoxy variant achieves the lowest IC₅₀ against hCA IX, critical for targeting hypoxic tumor microenvironments .

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